1-(2-Methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxylic acid
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Overview
Description
1-(2-Methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxylic acid is a complex organic compound characterized by its sulfonyl and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the core piperidine ring. The sulfonyl group is introduced through a sulfonylation reaction, and the carboxylic acid group is added through a carboxylation process. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve safety.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: Substitution reactions at the piperidine ring or the carboxylic acid group can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogen gas in the presence of a catalyst.
Substitution reactions often require strong nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include various sulfonyl and carboxylic acid derivatives, which can be further modified for specific applications.
Scientific Research Applications
1-(2-Methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: The compound is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1-(2-Methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The sulfonyl group can bind to enzymes or receptors, modulating their activity. The carboxylic acid group may participate in hydrogen bonding, influencing the compound's solubility and bioavailability.
Molecular Targets and Pathways:
Enzymes involved in inflammatory pathways.
Receptors associated with pain perception.
Pathways related to oxidative stress and cellular metabolism.
Comparison with Similar Compounds
1-(2-Methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxylic acid is compared with similar compounds such as:
Piperidine-4-carboxylic acid derivatives: These compounds share the piperidine ring but differ in their functional groups.
Sulfonyl-containing compounds: These compounds have similar sulfonyl groups but different core structures.
Phenyl derivatives: These compounds contain phenyl rings with varying substituents.
Uniqueness: The uniqueness of this compound lies in its combination of sulfonyl and carboxylic acid groups on a piperidine ring, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-10-3-4-12(20-2)13(9-10)21(18,19)15-7-5-11(6-8-15)14(16)17/h3-4,9,11H,5-8H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTKTCZTILYRGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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